Product packaging for 3-Methyl-4-dimethylaminoazobenzene(Cat. No.:CAS No. 3732-90-9)

3-Methyl-4-dimethylaminoazobenzene

Cat. No.: B13151944
CAS No.: 3732-90-9
M. Wt: 239.32 g/mol
InChI Key: FMDTUZFOCQKSFX-UHFFFAOYSA-N
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Description

Historical Context of Academic Inquiry into Aminoazo Dyes

The academic exploration of aminoazo dyes is rooted in the broader history of synthetic dyes, which began to flourish in the 19th century. Azo dyes, characterized by the -N=N- functional group, were among the earliest synthetic dyes discovered and quickly found widespread use in the textile and food industries due to their vibrant colors and versatility. youtube.comresearchgate.net The first azo dye, aniline (B41778) yellow, was discovered in 1861. youtube.com The development of these dyes was a significant chapter in the history of synthetic organic chemistry and spurred further exploration of diazonium ion reactions. youtube.com

The scientific focus on aminoazo dyes shifted in the 1930s when researchers began to investigate their biological effects. wikipedia.org It was during this period that studies revealed a link between certain azo dyes and the development of cancer in animal models, specifically linking "butter yellow" (4-dimethylaminoazobenzene) to liver cancer in rats. wikipedia.org This discovery marked a pivotal moment, transforming these compounds from mere industrial chemicals to important subjects of biomedical research.

Significance as a Foundational Research Model in Chemical Biology

3-Methyl-4-dimethylaminoazobenzene has been established as a potent liver carcinogen in research settings, making it a valuable model compound for studying the mechanisms of chemical carcinogenesis. chemicalbook.comebi.ac.uk Its utility as a research tool stems from its ability to induce cellular changes that mimic aspects of cancer development.

In laboratory studies, this compound has been used to investigate the responses of cultured liver cells. For instance, research has shown that the application of this compound to liver cell lines can lead to a decrease in the size of cell colonies and their plating efficiency. nih.gov Furthermore, it has been observed to inhibit the synthesis of DNA without affecting RNA or protein synthesis. nih.gov Such studies are crucial for understanding the specific cellular processes that are disrupted by carcinogenic compounds. The ability to induce malignant transformation in cultured cells has solidified its role as a foundational model in chemical biology. nih.gov

Evolution of Research Paradigms and Mechanistic Investigations

The focus of research on this compound has evolved from observing its effects to investigating the underlying molecular mechanisms. Early studies documented its carcinogenic properties, but later research delved into how it exerts these effects at a molecular level.

A significant advancement in this area was the finding that the direct application of this compound to cells had a limited effect on inducing mutations or chromosomal aberrations. nih.gov However, a metabolite, N-acetoxy-4-methylaminoazobenzene, was found to significantly induce these changes, particularly in the presence of liver microsomes. nih.gov This highlighted the critical role of metabolic activation in the carcinogenic process of this compound.

Further detailed investigations have examined the morphological and biochemical changes in tissues affected by this compound. Electron microscopy has revealed that tissues can be composed of various cell types, indicating a complex cellular response. ebi.ac.uk The detection of specific protein markers, such as alpha1-fetoprotein elevation in rats exposed to the carcinogen, has provided biochemical indicators of its effects. ebi.ac.uk These more recent and detailed mechanistic studies represent a significant evolution from the initial observational research.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C15H17N3
Molar Mass 239.32 g/mol
Appearance Powder
CAS Number 55-80-1
Class Azobenzenes

This table presents key chemical properties of this compound. chemicalbook.comebi.ac.ukhaz-map.com

Table 2: Summary of Key Research Findings

Research FocusKey FindingsReference
Cellular Effects Decreased colony size and plating efficiency in cultured liver cells. nih.gov
Macromolecular Synthesis Inhibited DNA synthesis; no significant inhibition of RNA or protein synthesis. nih.gov
Mutagenesis Limited direct induction of mutations; significant induction by its metabolite. nih.gov
Carcinogenesis Potent liver carcinogen; induces malignant transformation in cultured rat liver cells. ebi.ac.uknih.gov

This table summarizes significant research findings related to the biological effects of this compound in a laboratory context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N3 B13151944 3-Methyl-4-dimethylaminoazobenzene CAS No. 3732-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3732-90-9

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N,N,2-trimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

FMDTUZFOCQKSFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C

Origin of Product

United States

Synthesis and Derivatization in Research Contexts

Methodological Advancements in the Chemical Synthesis of 3-Methyl-4-dimethylaminoazobenzene

The primary and most traditional method for synthesizing this compound involves a diazo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling agent. In the case of this compound, the synthesis typically proceeds through the diazotization of m-toluidine (B57737) (3-methylaniline) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This is then coupled with N,N-dimethylaniline. The dimethylamino group of N,N-dimethylaniline activates the para position for electrophilic substitution by the diazonium salt, leading to the formation of this compound.

Recent advancements in synthetic methodologies have focused on improving yield, purity, and the environmental footprint of such reactions. One area of development is the exploration of alternative coupling methods. The Baeyer–Mills reaction, for instance, offers a pathway for the synthesis of azobenzenes through the condensation of anilines with nitrosobenzenes. beilstein-journals.orgresearchgate.net This reaction can be advantageous as it sometimes offers better control and higher yields, particularly when dealing with electron-rich anilines and electron-poor nitrosobenzenes. beilstein-journals.org The optimization of reaction conditions, such as solvent systems and catalysts, continues to be an active area of research to enhance the efficiency of these classical reactions.

Synthesis MethodStarting MaterialsKey Reaction
Classical Diazo Coupling m-Toluidine, N,N-Dimethylaniline, Sodium Nitrite, AcidDiazotization followed by Azo Coupling
Baeyer-Mills Reaction Substituted Aniline (B41778), NitrosobenzeneCondensation

Preparation of Isotopically Labeled Analogues for Tracing Metabolic Pathways in Research

To understand the metabolic pathways and fate of this compound within a biological system, researchers rely on isotopically labeled analogues. The introduction of isotopes such as Carbon-14 (¹⁴C) or deuterium (B1214612) (²H or D) allows for the tracking of the molecule and its metabolites.

A notable example is the synthesis of 3'-methyl-¹⁴C-4-dimethylaminoazobenzene, which has been used to study its distribution and metabolism in rats. aacrjournals.orgresearchgate.net In such syntheses, the ¹⁴C label is incorporated into a specific position of the molecule, often starting from a simple, commercially available radiolabeled precursor like [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. wuxiapptec.com These precursors are then used in a multi-step synthesis to build the final labeled azo dye. For instance, [¹⁴C]methyl iodide can be used to introduce a labeled methyl group. nih.gov The choice of the labeling position is critical and is generally a site that is metabolically stable to avoid premature loss of the label. wuxiapptec.com

Deuterium labeling is another important strategy. The synthesis of deuterated analogues can be achieved using various methods, including the use of deuterated starting materials or through exchange reactions. For example, deuterated methanol (B129727) (CD₃OD) can serve as a source for introducing a trideuteromethyl group. nih.gov These labeled compounds are invaluable in metabolic studies, allowing for the identification of metabolic products through techniques like mass spectrometry.

IsotopePrecursor ExampleApplicationResearch Finding Example
Carbon-14 (¹⁴C) [¹⁴C]Barium CarbonateTracing metabolic fate and distributionStudies with 3'-methyl-¹⁴C-4-dimethylaminoazobenzene in rats showed the distribution of radioactivity in various tissues and cell fractions, providing insights into its metabolic pathways. aacrjournals.orgresearchgate.net
Deuterium (²H or D) Deuterated Methanol (CD₃OD)Elucidating metabolic mechanisms and quantifying metabolitesThe use of deuterium-labeled compounds helps in identifying metabolites by their characteristic mass shifts in mass spectrometry.

Synthesis of Structural Derivatives for Structure-Activity Relationship Studies

The synthesis of structural derivatives of this compound is fundamental to conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect its biological activity, particularly its carcinogenicity.

Research has shown that the position of substituents on the aromatic rings significantly influences the carcinogenic potential of dimethylaminoazobenzene derivatives. nih.gov For instance, studies on various methyl, chloro, and nitro derivatives of 4-dimethylaminoazobenzene have demonstrated that the activity relationship is 3' > 2' > 4'. nih.gov This indicates that a substituent at the 3'-position, as in 3'-methyl-4-dimethylaminoazobenzene, enhances carcinogenic activity compared to substitutions at other positions.

The synthesis of these derivatives follows similar chemical principles to the parent compound, often by starting with appropriately substituted anilines or N,N-dimethylanilines. For example, to study the effect of the N-alkyl groups, derivatives with different alkyl chains (e.g., ethylmethylamino) have been synthesized. nih.gov Furthermore, the carcinogenic activity of the N-demethylated metabolite, 4-monomethylaminoazobenzene, and its derivatives have also been investigated to pinpoint the ultimate carcinogenic species. nih.gov These SAR studies are crucial for elucidating the molecular mechanisms of carcinogenesis and for designing less harmful chemical analogues.

Derivative of 4-dimethylaminoazobenzeneRelative Carcinogenic Activity
3'-Methyl-4-dimethylaminoazobenzene Nearly twice as active as 4-dimethylaminoazobenzene nih.gov
2'-Methyl-4-dimethylaminoazobenzene Inactive nih.gov
3'-Chloro-4-dimethylaminoazobenzene About the same activity as 4-dimethylaminoazobenzene nih.gov
2'-Chloro-4-dimethylaminoazobenzene About one-half to one-third as active as 4-dimethylaminoazobenzene nih.gov
4'-Chloro-4-dimethylaminoazobenzene Approximately one-fourth as active as 4-dimethylaminoazobenzene nih.gov
3'-Nitro-4-dimethylaminoazobenzene About the same activity as 4-dimethylaminoazobenzene (though higher intrinsic activity suggested) nih.gov
2'-Nitro-4-dimethylaminoazobenzene About one-half to one-third as active as 4-dimethylaminoazobenzene nih.gov
4-Monomethylaminoazobenzene Active nih.gov
3'-Methyl-4-monomethylaminoazobenzene Nearly twice as active as 4-dimethylaminoazobenzene nih.gov

Investigative Methodologies for Metabolic Transformations

Elucidation of Metabolic Activation Pathways in Experimental Systems

The metabolic activation of 3'-Me-DAB is a critical prerequisite for its biological effects. This process involves its conversion into more reactive electrophilic species. The primary pathways implicated in this activation are N-demethylation and aromatic hydroxylation, which are then followed by further enzymatic modifications.

Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism

The initial and rate-determining steps in the metabolism of azo compounds like 3'-Me-DAB are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These mixed-function oxidases are responsible for the initial oxidative transformations of the parent molecule. In studies involving the closely related compound N,N-dimethyl-4-aminoazobenzene (DAB), the primary metabolic reactions are N-demethylation and 4'-hydroxylation. nih.gov Research on 3'-Me-DAB in isolated perfused rat liver has identified several metabolites, indicating that similar pathways are operative. These include metabolites resulting from the modification of the methyl group on the aniline (B41778) ring and hydroxylation. nih.gov The feeding of 3'-Me-DAB to rats has been shown to significantly increase the content of hepatic microsomal cytochrome P-450, suggesting that the compound can induce the very enzymes responsible for its metabolism. nih.gov

Characterization of Reactive Intermediate Formation

A key aspect of the metabolic activation of 3'-Me-DAB is the formation of reactive intermediates capable of interacting with cellular macromolecules. A significant reactive metabolite has been identified as N-acetoxy-4-methylaminoazobenzene. nih.gov This metabolite is formed following the N-hydroxylation of the demethylated product, N-methyl-4-aminoazobenzene (MAB), and subsequent O-acetylation. The formation of this acetoxy ester generates a highly electrophilic species. Studies have shown that while 3'-Me-DAB itself has low activity in inducing mutations and chromosomal aberrations in cultured rat liver cells, its active metabolite, N-acetoxy-4-methylaminoazobenzene, significantly induces these genetic alterations in the presence of liver microsomes. nih.gov This underscores the importance of metabolic activation in generating the ultimate reactive species.

Research on Phase II Conjugation and Detoxification Mechanisms

Following the initial Phase I oxidative metabolism, the resulting metabolites of 3'-Me-DAB undergo Phase II conjugation reactions. These reactions generally lead to the formation of more water-soluble and readily excretable products, thus representing a detoxification pathway. For the related compound DAB, the metabolites are primarily excreted in the bile as sulfates and glucuronides, with glutathione (B108866) conjugates also being formed to a lesser extent. nih.gov

In studies with isolated perfused rat liver, the biliary metabolites of 3'-Me-DAB have been analyzed. nih.gov Among the identified metabolites in bile from the perfused liver was N-Ac-3'-Me-4'-OH-AB, which is an N-acetylated conjugate. nih.gov This indicates that acetylation is one of the Phase II pathways involved in the metabolism of hydroxylated metabolites of 3'-Me-DAB. The formation of sulfated and glucuronidated conjugates of the hydroxylated metabolites is also a highly probable detoxification route, consistent with the metabolism of other aminoazo dyes. nih.gov Furthermore, research on glycosaminoglycan changes in rat livers with 3'-Me-DAB-induced tumors showed increased incorporation of sulfate (B86663) into chondroitin (B13769445) sulfate and dermatan sulfate, suggesting alterations in sulfation capacity within the transformed tissue. nih.gov

Enzyme Induction and Inhibition Studies in Modulating Metabolism in Research Models

The metabolic fate of 3'-Me-DAB can be significantly altered by the pre-treatment of experimental animals with enzyme inducers or inhibitors. These studies are instrumental in identifying the specific enzyme systems involved in its biotransformation.

Pretreatment of rats with phenobarbital (B1680315), a broad-spectrum inducer of CYP enzymes, has been shown to accelerate the N-demethylation and 4'-hydroxylation of the related compound DAB. nih.gov In contrast, 3-methylcholanthrene (B14862), an inducer of specific CYP1A family enzymes, also induces N-demethylation but inhibits 4'-hydroxylation. nih.gov This differential induction highlights the involvement of multiple CYP isoforms in the metabolism of these azo dyes.

Conversely, the use of enzyme inhibitors can help to elucidate the contribution of specific metabolic pathways. For instance, the inhibitor SKF 525-A (proadifen) has been shown to markedly inhibit the metabolism of DAB in non-induced and phenobarbital-induced rats, but has less of an effect on 3-methylcholanthrene-induced metabolism. nih.gov This further supports the role of different CYP enzymes in the biotransformation of this class of compounds.

Furthermore, 3'-Me-DAB itself has been shown to act as an enzyme inducer. Feeding rats with diets containing 3'-Me-DAB resulted in a significant, albeit slight, increase in hepatic microsomal cytochrome P-450 content and a more substantial increase in the metabolic activation capacity of the liver S-9 fraction. nih.gov

Table 1: Effects of Inducers and Inhibitors on the Metabolism of N,N-dimethyl-4-aminoazobenzene (DAB), a related compound

CompoundEffect on MetabolismSpecific Pathway AffectedReference
PhenobarbitalInductionN-demethylation and 4'-hydroxylation nih.gov
3-MethylcholanthreneInduction/InhibitionInduces N-demethylation, inhibits 4'-hydroxylation nih.gov
SKF 525-A (Proadifen)InhibitionGeneral metabolism (non-induced and phenobarbital-induced) nih.gov

Interspecies Comparative Metabolism in Experimental Systems

The metabolism of xenobiotics can vary significantly between different species, which has important implications for the extrapolation of toxicological data from animal models to humans. While detailed comparative metabolism studies across multiple species for 3'-Me-DAB are not extensively documented in the provided search results, the available information is primarily derived from studies in rats. The rat has been the predominant experimental model for investigating the metabolism and carcinogenicity of 3'-Me-DAB and related aminoazo dyes. nih.govnih.govnih.govnih.gov The metabolic pathways identified, including N-demethylation, hydroxylation, and subsequent conjugation, have been characterized in this species. The lack of comprehensive interspecies comparative data for 3'-Me-DAB remains a gap in the literature, limiting the ability to make broad generalizations about its metabolic fate across different organisms.

Molecular and Subcellular Research on Interaction Mechanisms

Research on Covalent Binding to Nucleic Acids

The genotoxicity of 3-Methyl-4-dimethylaminoazobenzene is largely attributed to the formation of covalent adducts with DNA. This process involves metabolic activation of the parent compound to reactive electrophilic intermediates that can bind to nucleophilic sites on DNA bases, leading to mutations if not properly repaired.

While direct studies on this compound are specific, extensive research has been conducted on its primary metabolite, N-methyl-4-aminoazobenzene (MAB), which is a key player in its carcinogenic activity. Chronic administration of MAB in rats leads to the formation of several distinct DNA adducts in the liver.

Three major MAB-DNA adducts have been identified in vivo:

N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB) : An adduct formed at the C8 position of guanine (B1146940).

3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB) : An adduct formed at the N2 position of guanine.

3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB) : An adduct formed at the N6 position of adenosine. nih.gov

In these studies, N2-dG-MAB and C8-dG-MAB were found to be the most abundant adducts, each accounting for approximately 40-50% of the total carcinogen bound to the DNA in rat liver. nih.gov The formation of these adducts distorts the DNA helix, interfering with normal cellular processes like DNA replication and transcription, which can lead to the introduction of mutations. Further analysis has also identified minor products, including a ring-opened derivative of the C8-dG-MAB, which may be an intermediate in DNA repair pathways. nih.gov

Table 1: Major DNA Adducts Formed by the Metabolite of this compound

Adduct Name Abbreviation Site of Binding Relative Abundance
N-(deoxyguanosin-8-yl)-MAB C8-dG-MAB C8 of Deoxyguanosine ~40-50%
3-(deoxyguanosin-N2-yl)-MAB N2-dG-MAB N2 of Deoxyguanosine ~40-50%
3-(deoxyadenosin-N6-yl)-MAB N6-dA-MAB N6 of Deoxyadenosine Major

Beyond direct covalent binding, this compound can also inflict damage on DNA through indirect mechanisms, primarily by inducing oxidative stress. This occurs when the metabolic processing of the chemical leads to the generation of reactive oxygen species (ROS), which can oxidize DNA bases.

Table 2: Research Findings on Oxidative DNA Damage

Experimental Model Duration of Exposure Key Finding Fold Increase Citation
ddy Mouse 8 Months Increased 8-hydroxyguanine (B145757) (8-OH-Gua) in liver DNA 3.6x nih.gov, nih.gov
ddy Mouse 8 Months Increased 8-OH-Gua repair activity in liver 1.6x nih.gov, nih.gov
Donryu Rat 1-2 Months No significant increase in 8-OH-Gua levels N/A nih.gov, nih.gov
Donryu Rat 1-2 Months Significant increase in 8-OH-Gua repair activity Not specified nih.gov, nih.gov

Studies on Protein Adduct Formation and Macromolecular Interactions

In addition to nucleic acids, the reactive metabolites of this compound can also form covalent adducts with cellular proteins. This binding can alter protein structure and function, disrupting critical cellular pathways.

Early research demonstrated the formation of "protein-bound dyes" in the liver of rats following the administration of this compound. aacrjournals.org These adducts were found to be specific to the liver, the target organ of carcinogenesis. aacrjournals.org Further investigation into the subcellular distribution of these adducts revealed that five hours after administration, the concentration of bound dye was 50% higher in microsomal proteins compared to proteins in the soluble supernatant fraction of the liver cells. aacrjournals.org However, by 24 hours, the concentrations in these two compartments became equal. aacrjournals.org This suggests that certain liver proteins are targeted during their synthesis, and these interactions are a significant aspect of the compound's mechanism of action. aacrjournals.org Other studies have shown that both this compound and its related compound 4-aminoazobenzene (B166484) inhibit the synthesis of DNA, but not of RNA or protein, in cultured liver cells.

Alterations in Cellular Organelle Functionality in Research Models

The introduction of this compound (3'-Me-DAB) into biological systems has been shown to elicit distinct responses at the level of cellular organelles, particularly the endoplasmic reticulum and mitochondria.

The metabolic activation of 3'-Me-DAB is closely linked to the enzymatic machinery of the endoplasmic reticulum (ER). Research has demonstrated that while 3'-Me-DAB itself has limited direct mutagenic activity, its metabolites are capable of inducing significant genetic damage. The generation of these mutagenic metabolites is dependent on the presence of liver microsomes, which are fragments of the endoplasmic reticulum. nih.gov Specifically, the active metabolite N-acetoxy-4-methylaminoazobenzene, formed in the presence of these liver microsomes, has been shown to significantly induce chromosomal aberrations. nih.gov This implicates the enzyme systems within the endoplasmic reticulum, such as the cytochrome P-450-dependent monooxygenases, as crucial for the bioactivation of 3'-Me-DAB into its ultimate carcinogenic form.

Studies on isolated rat liver mitochondria have revealed that an isomer, 2-methyl-4-dimethylaminoazobenzene, directly interferes with mitochondrial bioenergetics by inhibiting oxidative phosphorylation. nih.gov This inhibition affects both the oxidation of substrates and the phosphorylation of ADP to ATP, with the latter being more sensitive to the compound's effects. nih.gov The oxidation of NAD+-linked substrates was found to be severely inhibited. nih.gov Further investigation in submitochondrial particles pinpointed the specific site of inhibition within the electron transport chain, locating it between the dehydrogenase flavoprotein and ubiquinone. nih.gov

Table 1: Effects of a this compound Isomer on Mitochondrial Respiration

Mitochondrial Process Observed Effect Specific Site of Action Reference
Oxidative Phosphorylation InhibitionNot specified nih.gov
Substrate Oxidation NAD+-linked substrate oxidation severely inhibitedBetween dehydrogenase flavoprotein and ubiquinone nih.gov
Phosphorylation More sensitive to inhibition than substrate oxidationNot specified nih.gov

Influence on Gene Expression and Transcription Factor Activity in Experimental Settings

Exposure to 3'-Me-DAB has been demonstrated to alter the expression of critical genes involved in cell growth and proliferation. In studies involving rat hepatocarcinogenesis induced by 3'-Me-DAB, researchers observed elevated expression of the nuclear proto-oncogenes c-fos and c-myc. nih.gov These changes in gene expression were not due to gene amplification or major DNA rearrangements but were detected as increased levels of their respective transcripts. nih.gov The heightened expression of these genes appeared as early as the second week of dietary administration of the carcinogen and persisted through later weeks and into tumor formation. nih.gov This suggests that one of the molecular effects of 3'-Me-DAB is the generation of continuous cell proliferative signals, which are fundamental to the processes of chemical carcinogenesis. nih.gov The rate of [3H] thymidine (B127349) incorporation into hepatic DNA, a marker for cell proliferation, was found to correspond with the increased levels of c-fos and c-myc transcripts during the precancerous stages. nih.gov

Table 2: Gene Expression Changes Induced by 3'-Me-DAB in Rat Liver

Gene Change in Expression Timing of Onset Associated Cellular Process Reference
c-fos ElevatedAs early as 2 weeksCell Proliferation nih.gov
c-myc ElevatedAs early as 2 weeksCell Proliferation nih.gov

Research on Cell Cycle Perturbations and Macromolecular Synthesis Inhibition in Cultured Cells

In vitro studies using a cultured liver cell line have provided insights into the effects of 3'-Me-DAB on cell cycle and macromolecular synthesis. The application of 3'-Me-DAB to these cells resulted in a notable inhibition of DNA synthesis. nih.gov Concurrently, the compound was observed to decrease the mitotic index of the cultured cells, indicating a disruption of the cell division process. nih.gov However, in the same study, 3'-Me-DAB did not appear to inhibit the synthesis of RNA or protein. nih.gov The compound also led to a reduction in the size of cell colonies and their plating efficiency. nih.gov

Table 3: Effects of 3'-Me-DAB on Cultured Liver Cells

Parameter Observed Effect Reference
DNA Synthesis Inhibited nih.gov
RNA Synthesis Not inhibited nih.gov
Protein Synthesis Not inhibited nih.gov
Mitotic Index Decreased nih.gov
Plating Efficiency Decreased nih.gov

Investigations into RNA Processing and Nuclear RNA Alterations

Research into the effects of 3'-Me-DAB at the nuclear level has uncovered significant alterations in RNA processing in rat liver models. Treatment with this hepatocarcinogen leads to a discernible accumulation of polyadenylated RNA within the liver nuclei. nih.gov Analysis of this accumulated nuclear RNA revealed that it contains a higher proportion of double-stranded regions compared to nuclear RNA from control animals. nih.gov Furthermore, treatment with 3'-Me-DAB resulted in an increase in sequences homologous to small chromatin-associated RNA (fr 3-RNA) within the polyadenylated nuclear RNA fraction. nih.gov It has been proposed that these findings are a consequence of the inhibition of RNA processing by 3'-Me-DAB, which allows for the observation of transient stages of RNA processing that are not typically seen. nih.gov

Application in Experimental Biological Models

Utilization in In Vitro Cell Culture Systems

In vitro cell culture systems offer a controlled environment to study the direct effects of 3'-Me-DAB on cellular processes, eliminating the systemic complexities of a whole organism. These systems have been pivotal in dissecting the molecular events leading to cancer.

Research utilizing diploid cell lines derived from normal rat liver has demonstrated the capacity of 3'-Me-DAB to induce malignant transformation. nih.gov In one study, continuous treatment of a diploid rat liver cell strain with 3'-Me-DAB resulted in the cells becoming malignantly transformed. nih.gov The transformation was observed after prolonged exposure to the compound. nih.gov Interestingly, untreated control cells did not show spontaneous transformation until a much later time in culture. nih.gov While the treated cells exhibited properties different from the untreated controls, no single reliable marker was identified to predict the tumorigenic potential of the cells. nih.gov

Another study involving a near-diploid clone from a rat liver cell line also explored the effects of continuous treatment with 3'-Me-DAB. nih.gov This research noted changes in growth patterns at a colony level, including increased plating efficiency and the appearance of large-sized colonies, which are indicative of altered cell behavior. nih.gov However, in this particular study, the treated cells did not produce tumors in rats within a six-month observation period after intraperitoneal injection. nih.gov This highlights the multi-step nature of carcinogenesis and the potential for in vitro transformation without immediate in vivo tumorigenicity.

A cell transformation assay was used to evaluate 3'-Me-DAB and its structural analogues. nih.govresearchgate.net These in vitro results were then compared with long-term animal carcinogenicity data. nih.govresearchgate.net Such comparative studies are crucial for validating the predictive value of in vitro models for in vivo carcinogenicity.

The genotoxic effects of 3'-Me-DAB have been a key area of investigation in cultured cells. Studies have shown that while the direct application of 3'-Me-DAB to cells may cause little induction of mutations and chromosomal aberrations, its metabolic activation is crucial for its mutagenic activity. nih.gov For instance, the addition of N-acetoxy-4-methylaminoazobenzene, an active metabolite of 3'-Me-DAB, in the presence of liver microsomes, significantly induced both mutations and chromosomal aberrations in cultured rat liver cells. nih.gov This underscores the importance of metabolic processes in converting the parent compound into a more potent genotoxic agent.

Further research on a near-diploid rat liver cell line treated with 3'-Me-DAB revealed significant changes in chromosome numbers. nih.gov Treatment led to a shift in the modal chromosome number, initially to 41 and then to 39, while higher concentrations resulted in a wider distribution of chromosome numbers that eventually shifted to the hypotetraploid region. nih.gov In contrast, untreated control cells maintained their near-diploid state. nih.gov These findings directly link exposure to 3'-Me-DAB with the induction of chromosomal instability, a hallmark of cancer.

The table below summarizes the key findings from in vitro studies on 3-Methyl-4-dimethylaminoazobenzene.

Cell Line Endpoint Key Findings Reference
Diploid rat liver cellsMalignant TransformationInduced malignant transformation after prolonged treatment. nih.gov
Diploid rat liver cellsMutagenesis & Chromosomal AberrationsLittle direct induction; significant induction by its active metabolite (N-acetoxy-4-methylaminoazobenzene) with liver microsomes. nih.gov
Near-diploid rat liver cell lineChromosomal ChangesCaused shifts in modal chromosome number and aneuploidy. nih.gov
Near-diploid rat liver cell lineGrowth PatternsIncreased plating efficiency and formation of large colonies. nih.gov

Role in In Vivo Animal Models for Investigating Pathological Processes

In vivo animal models, particularly in rodents, have been indispensable for studying the carcinogenic effects of 3'-Me-DAB in a whole-organism context, allowing for the examination of tissue-specific responses and the progression of pathological lesions.

Oral administration of 3'-Me-DAB to rats has been shown to be an effective method for inducing hepatocellular carcinoma. nih.gov Studies have documented the appearance of precancerous lesions, such as small proliferation nests, hyperplastic nodules, and the presence of oval cells, as early as two months after the start of administration. nih.gov The highest incidence of hepatocellular carcinoma, including trabecular carcinoma and mixed forms of hepatocellular and cholangiocarcinoma, was observed after three to five months of continuous feeding. nih.gov Notably, these tumors persisted even after the rats were switched to a diet free of the carcinogen. nih.gov

Immunohistochemical studies have utilized monoclonal antibodies against proliferating cell nuclear antigen (PCNA) to track the progression of these lesions. nih.gov The number of PCNA-positive cells was found to increase with the advancement of the carcinoma, confirming the utility of PCNA immunostaining as a prognostic marker for the malignancy of these chemically induced tumors. nih.gov Furthermore, research has identified a distinctive antigen in both hepatocellular carcinomas and cholangiocarcinomas induced by 3'-Me-DAB in rats, which appears to be different from alpha-fetoprotein (AFP) and preneoplastic antigens. nih.gov

The carcinogenic effects of aminoazo dyes, including 3'-Me-DAB, can exhibit significant variability depending on the species and even the strain of the animal model used. For example, o-Aminoazotoluene, a related compound, can induce tumors in the urinary bladder, gall bladder, and liver in dogs, and has also been shown to be carcinogenic in mice, rats, and hamsters, affecting various organs. imrpress.com

Research comparing the carcinogenicity of various derivatives of p-dimethylaminoazobenzene in rats has highlighted that the position of substituent groups on the molecule is a more critical determinant of carcinogenic activity than the type of group itself. nih.gov Specifically, for methyl, chloro, and nitro derivatives, the carcinogenic activity followed the order of 3' > 2' > 4'. nih.gov This demonstrates a clear structure-activity relationship that can influence the response in a specific animal model.

Furthermore, studies have shown that male mice are highly susceptible to the hepatocarcinogenicity of 4-aminoazobenzene (B166484) when administered via a single intraperitoneal injection, whereas female mice are resistant to tumor induction under the same conditions. imrpress.com This gender-specific response underscores the importance of considering hormonal and metabolic differences between sexes in carcinogenicity studies. The carcinogenicity of 3'-Me-DAB and its analogues has been extensively studied in rats, with some derivatives showing nearly twice the activity of the parent compound, p-dimethylaminoazobenzene. nih.gov

The table below provides a summary of the pathological findings in rodent models exposed to this compound.

Animal Model Lesion Type Time of Onset Key Findings Reference
RatsPrecancerous lesions (small proliferation nests, hyperplastic nodules)2 monthsCharacterized by HE staining. nih.gov
RatsHepatocellular carcinoma, trabecular carcinoma, mixed hepatocellular/cholangiocarcinoma3-5 monthsHighest incidence observed; tumors persisted after cessation of exposure. nih.gov
RatsIncreased PCNA-positive cellsCorrelated with carcinoma progressionPCNA is a useful marker for malignancy. nih.gov
RatsDistinctive carcinoma antigenIn hepatocellular carcinomas and cholangiocarcinomasAntigen is not AFP or preneoplastic antigen. nih.gov

Modulation of Biological Effects by Co-administered Agents in Research Models

The biological effects of 3'-Me-DAB can be significantly altered by the co-administration of other chemical agents. These interactions can either enhance or inhibit the carcinogenic process, providing valuable information about the mechanisms of action and potential avenues for intervention.

For instance, studies have shown that a portacaval shunt in rats fed 3'-Me-DAB led to a decrease in hepatocarcinogenesis. nih.gov This was associated with reduced binding of 3'-Me-DAB metabolites to liver proteins, which appeared to be a consequence of modified carcinogen metabolism. nih.gov Specifically, the activating pathway mediated by microsomal enzymes was decreased in the shunted rats, while the detoxifying azoreductase activity remained unaffected. nih.gov

In another study, hypophysectomy in rats was found to inhibit liver carcinogenesis induced by 3'-Me-DAB. aacrjournals.org This suggests a role for the pituitary gland, and possibly pituitary-adrenal function, in modulating the carcinogenic activity of this azo dye. aacrjournals.org

The metabolism and biliary excretion of N,N-dimethyl-4-aminoazobenzene (DAB), a related compound, are accelerated by pretreatment with agents like 3-methylcholanthrene (B14862) (MC) and phenobarbital (B1680315) (PB). nih.gov However, these inducers have different effects; PB induces both N-demethylation and 4'-hydroxylation, whereas MC induces N-demethylation but inhibits 4'-hydroxylation. nih.gov This highlights the complex interplay of different metabolic pathways in the activation and detoxification of these compounds.

Furthermore, the addition of azobenzene (B91143) to an in vitro cell transformation assay was found to potentiate the transforming potency of DAB. nih.govresearchgate.net It is suggested that azobenzene acts as a competitive substrate for one of the enzymes that detoxify DAB, thereby increasing its carcinogenic effect. nih.govresearchgate.net This potentiation effect was also observed with a cinnoline (B1195905) derivative of DAB. doi.org

Influence of Dietary Factors on Mechanistic Outcomes

Dietary components have been shown to significantly alter the carcinogenic potential of 3'-Me-DAB in animal models. Variations in carbohydrate, vitamin, and fat intake can either enhance or inhibit the development of liver lesions, providing insight into the metabolic pathways involved in detoxification and activation of this compound.

Research in male Wistar rats has demonstrated a clear relationship between dietary carbohydrate levels and the incidence of 3'-Me-DAB-induced liver carcinogenesis. nih.gov A lower intake of carbohydrates, specifically sucrose, was found to enhance the carcinogenic effect, while a higher intake was protective. nih.gov In one study, rats on a low-carbohydrate diet exhibited a greater number and area of liver tumors compared to those on medium or high-carbohydrate diets. nih.gov Notably, hepatocellular carcinomas were exclusively observed in the low-carbohydrate group. nih.gov A subsequent experiment confirmed these findings, showing that the number and area of gamma-glutamyltranspeptidase-positive foci, an early marker of liver carcinogenesis, were significantly higher in rats fed a low-carbohydrate diet. nih.gov

Table 1: Effect of Dietary Carbohydrate Level on 3'-Me-DAB-Induced Liver Lesions in Rats An interactive data table representing the findings from studies on dietary carbohydrate influence.

Dietary Group (Sucrose Intake)Number of Liver Tumors (per unit area)Area of Liver Tumors (per unit area)Incidence of Hepatocellular Carcinoma
High-CarbohydrateDecreasedDecreasedNot Observed
Medium-CarbohydrateIntermediateIntermediateNot Observed
Low-CarbohydrateIncreasedIncreasedObserved (4 out of 15 rats)

The vitamin content of the diet also plays a critical role. Riboflavin (B1680620) (Vitamin B2) is a key component of coenzymes involved in the metabolic breakdown of azo dyes. rupress.orgnih.gov Studies on the related compound 4-dimethylaminoazobenzene (DAB) have shown that a diet high in riboflavin is protective against liver tumor induction. scispace.com The carcinogenic activity of various aminoazo dyes, including a methyl derivative of DAB, has been correlated with the extent to which they deplete hepatic riboflavin levels. rupress.org The more potent carcinogenic compounds cause a greater and more rapid loss of this vitamin from the liver. rupress.org

Furthermore, dietary supplementation with β-carotene has been found to be highly effective in reducing hepatocarcinogenesis induced by 3'-Me-DAB in Sprague-Dawley rats. nih.gov This protective effect is associated with the modulation of hepatic antioxidant defense enzymes. nih.gov β-carotene administration limited the increase in glutathione (B108866) (GSH), gamma-glutamyl transpeptidase (GGT), glutathione S-transferases (GSHT), and glutathione peroxidase (GPX) in both hyperplastic nodules and the surrounding liver tissue. nih.gov A notable decrease in the number of hyperplastic nodules and the total area they occupied was observed in the β-carotene-treated groups, suggesting that β-carotene interferes with the initiation phase of 3'-Me-DAB-induced carcinogenesis. nih.gov

Effects of Enzyme Modulators on Research Model Responses

The metabolic activation and detoxification of 3'-Me-DAB are heavily dependent on the activity of various enzyme systems, particularly the cytochrome P450 family. The response of experimental models to 3'-Me-DAB can, therefore, be significantly modified by the co-administration of substances that induce or inhibit these enzymes.

Phenobarbital, a well-known inducer of cytochrome P450 enzymes, has been shown to have a promoting effect on liver carcinogenesis initiated by other agents when co-administered with 3'-Me-DAB. In a study involving male F344 rats pre-treated with diethylnitrosamine (DEN), subsequent treatment with 3'-Me-DAB demonstrated a more pronounced promotional effect on the development of gamma-glutamyltranspeptidase-positive (γ-GT+) foci than phenobarbital alone. nih.gov This suggests that 3'-Me-DAB itself possesses strong promoting potential, which is particularly evident at lower doses of the initiating carcinogen. nih.gov

Conversely, 3-methylcholanthrene, another potent enzyme inducer, has been demonstrated to act as an inhibitor of hepatic cancer induced by dietary 3'-Me-DAB in rats. nih.gov This paradoxical effect highlights the complexity of enzyme modulation, where the specific enzymes induced can shift the metabolic balance towards detoxification rather than activation of the carcinogen.

The inhibition of specific enzymes involved in the final stages of mutagenic activation has also been investigated. For instance, in vivo inhibition of sulfotransferase activity, an enzyme that catalyzes a key step in the activation of many carcinogens, was found to have no effect on the carcinogenicity of 3'-Me-DAB.

Table 2: Influence of Enzyme Modulators on 3'-Me-DAB-Induced Hepatocarcinogenesis in Rats An interactive data table summarizing the effects of different enzyme modulators.

Enzyme ModulatorExperimental ContextObserved Effect on 3'-Me-DAB Carcinogenesis
PhenobarbitalCo-administered with 3'-Me-DAB after initiation with DENStrong promotion of γ-GT+ foci development
3-MethylcholanthreneAdministered with dietary 3'-Me-DABInhibition of hepatic cancer
Sulfotransferase InhibitorIn vivo administrationNo effect on carcinogenicity

Advanced Analytical and Theoretical Research Techniques

Chromatographic and Spectrometric Methodologies for Metabolite and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) Applications in Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of metabolites of 3-Methyl-4-dimethylaminoazobenzene. Reverse-phase (RP) HPLC methods are particularly well-suited for this purpose, often employing simple mobile phase compositions. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is commonly replaced with a volatile acid such as formic acid. sielc.com The versatility of HPLC allows for scalability, making it suitable for both analytical-scale metabolite profiling and preparative-scale isolation of impurities. sielc.com Furthermore, the use of columns with smaller particle sizes, such as 3 µm, enables fast Ultra-Performance Liquid Chromatography (UPLC) applications, which can significantly reduce analysis time while maintaining high resolution. sielc.com

Research on the metabolism of this compound in rats has utilized tracer techniques in conjunction with chromatographic separations to identify various metabolites in bile and urine. nih.gov In these studies, after administration of radiolabeled this compound, metabolites were extracted and often hydrolyzed with enzymes like β-glucuronidase/arylsulfatase to cleave conjugated moieties. nih.gov Subsequent separation of the hydrolyzed metabolites has been achieved using chromatography on resins like Amberlite XAD-2 with methanol (B129727) as the eluting solvent. nih.gov The collected fractions are then further analyzed, often by thin-layer chromatography (TLC), to identify specific metabolic products. nih.gov These studies have successfully identified N-demethylated, aryl-hydroxylated, and azo-reduced products in the bile. nih.gov Notably, products resulting from the oxidation of the ring methyl group have also been identified as key metabolites. nih.gov In urine, metabolites with the azo-linkage intact are less common, with major metabolites being 3-aminobenzoic acid, 3-amino-6-hydroxytoluene, and their N-acetylated derivatives. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.com
Column Type Newcrom R1 sielc.com
Fast Applications UPLC with 3 µm particle columns sielc.com

Mass Spectrometry-Based Characterization of Macromolecular Adducts

Mass spectrometry (MS) is an indispensable tool for the characterization of macromolecular adducts formed from the metabolic activation of this compound. These adducts, particularly DNA adducts, are crucial in understanding the compound's carcinogenic mechanisms. The administration of related carcinogenic aminoazo dyes, such as N-methyl-4-aminoazobenzene (MAB), has been shown to result in the formation of DNA adducts in the liver of rats. nih.gov

Advanced MS techniques, such as tandem mass spectrometry (MS/MS and MS³), are employed for the sensitive and specific detection and structural elucidation of these adducts. nih.gov In DNA adductomics, a common strategy involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by LC-MS analysis. nih.gov Triple quadrupole (QqQ) mass spectrometers operating in selected reaction monitoring (SRM) mode provide high sensitivity for targeted analysis of known adducts. nih.gov For untargeted screening, precursor ion scans and constant neutral loss (CNL) scans are valuable. nih.gov A characteristic neutral loss for deoxyribonucleoside adducts is the loss of the deoxyribose sugar (116 Da), which can be used to trigger further fragmentation (MS³) for structural confirmation. nih.gov This data-dependent acquisition method, often termed DDA-CNL-MS³, has been successfully applied to identify DNA adducts of various carcinogens. nih.gov

The structural characterization of these adducts often involves comparison with synthetic standards or detailed interpretation of the fragmentation patterns. For instance, the fragmentation of a protonated deoxyguanosine adduct would typically yield a fragment ion corresponding to the protonated guanine (B1146940) base adducted with the carcinogen. The study of these adducts provides direct evidence of the interaction of the ultimate carcinogen with cellular macromolecules.

Table 2: Mass Spectrometry Techniques for DNA Adduct Analysis

TechniqueDescriptionApplicationReference
Triple Quadrupole (QqQ) MS Utilizes three quadrupoles for high selectivity and sensitivity.Targeted quantification of known DNA adducts using Selected Reaction Monitoring (SRM). nih.gov
Constant Neutral Loss (CNL) Scan Scans for ions that lose a specific neutral fragment (e.g., 116 Da for deoxyribose).Untargeted screening for potential deoxyribonucleoside adducts. nih.gov
Data-Dependent Acquisition (DDA)-CNL-MS³ A neutral loss scan triggers a subsequent MS³ scan for structural elucidation.Identification and confirmation of novel DNA adducts. nih.gov

Spectroscopic Investigations for Structural Elucidation and Reactivity Studies

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions in this compound and related azo dyes. The color of these compounds arises from the absorption of light in the visible region, which corresponds to electronic transitions within the conjugated π-system of the molecule. The position, intensity, and shape of the absorption bands are sensitive to the molecular structure and the surrounding environment. researchgate.net

The phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent, provides valuable insights into the electronic structure and intermolecular interactions of the dye. researchgate.netnih.gov This effect is particularly pronounced in molecules like this compound, which possess both electron-donating (dimethylamino group) and electron-withdrawing (azo group) moieties, leading to intramolecular charge transfer (ICT) upon excitation. nih.gov The study of solvatochromism involves recording the UV-Visible spectra of the compound in a series of solvents with varying polarities. nih.gov A bathochromic (red) shift in the absorption maximum (λmax) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. researchgate.net Conversely, a hypsochromic (blue) shift suggests a more polar ground state.

Studies on C-methyl derivatives of dimethylaminoazobenzene have shown that in neutral ethanol, the spectra are very similar to that of dimethylaminoazobenzene itself, with intense bands in the 400–430 nm region. researchgate.net The effect of acid on the absorption spectra is also a key area of investigation. Protonation of the dimethylamino group or the azo group can lead to significant spectral changes, including the appearance of new bands at different wavelengths. researchgate.net For instance, protonation of the dimethylamino group in some methyl-substituted dimethylaminoazobenzene derivatives results in UV bands around 320 nm and visible bands in the 500–530 nm range. researchgate.net

Table 3: Solvatochromic Effects on Azo Dyes

Solvent PropertyEffect on UV-Vis SpectrumInterpretationReference
Increasing Polarity Bathochromic shift (to longer λmax)Excited state is more polar than the ground state. researchgate.net
Increasing Polarity Hypsochromic shift (to shorter λmax)Ground state is more polar than the excited state. researchgate.net
Protonation (Acidic Media) Appearance of new absorption bandsFormation of protonated species (e.g., at the amino or azo group). researchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. These methods are used to identify functional groups and to study the effects of substituents and intermolecular interactions on the molecular framework.

For azo dyes like this compound, key vibrational bands can be assigned to specific functional groups. For example, the N=N stretching vibration of the azo group typically appears in the IR spectrum in the region of 1400-1450 cm⁻¹. The C-N stretching vibrations of the dimethylamino group and the aromatic C-H and C=C stretching vibrations also give rise to characteristic absorption bands. The presence of the methyl group will introduce C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. digitellinc.com

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their electronic environment. The aromatic protons will appear in the downfield region (typically 6-8 ppm), and their splitting patterns (multiplicity) will reveal their coupling relationships with neighboring protons. The methyl protons of the dimethylamino group will appear as a singlet in the upfield region, as will the protons of the tolyl methyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. 2D NMR techniques are crucial for connecting the different parts of the molecule. For example:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic rings. digitellinc.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). digitellinc.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure and for assigning quaternary carbons. digitellinc.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful for confirming stereochemistry and conformation. ipb.pt

The comprehensive analysis of these NMR spectra allows for the definitive assignment of all proton and carbon resonances, confirming the structure of this compound. digitellinc.com

Table 4: Common NMR Experiments for Structural Elucidation of Azo Dyes

ExperimentInformation ProvidedApplicationReference
¹H NMR Chemical environment and connectivity of protons.Identification of proton signals and their multiplicities. digitellinc.com
¹³C NMR Information about the carbon skeleton.Identification of unique carbon atoms. digitellinc.com
COSY ¹H-¹H coupling correlations.Tracing out spin systems within the molecule. digitellinc.com
HSQC/HMQC Direct ¹H-¹³C correlations.Assigning carbons that have attached protons. digitellinc.com
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Assigning quaternary carbons and connecting molecular fragments. digitellinc.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of chemical compounds at the atomic level. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone. For this compound, these approaches can elucidate its electronic structure, predict its reactivity, and simulate its interactions with biological macromolecules, offering a deeper understanding of its mechanism of action.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric, electronic, and energetic properties of molecules. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, research on closely related para-substituted azobenzene (B91143) derivatives provides significant insights into its likely characteristics. kpfu.runih.gov

DFT calculations, often using the B3LYP functional with a 6-31++G(d,p) basis set, are employed to optimize the molecular geometry of both trans and cis isomers. nih.govbohrium.com For azobenzene derivatives, the trans configuration is consistently found to be more stable than the cis form. kpfu.ru The introduction of substituent groups, such as the methyl and dimethylamino groups in this compound, significantly influences the molecule's electronic properties. Electron-donating groups, like the dimethylamino group, are known to affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. kpfu.ru This HOMO-LUMO gap is a critical predictor of chemical reactivity and the energy required for electronic transitions.

Theoretical studies on various azobenzene dyes have successfully used DFT methods to calculate and predict their UV-visible absorption spectra, which correspond to electronic transitions within the molecule. researchgate.net These calculations can help rationalize the chromophoric nature of this compound. The electronic effects of substitution are also predicted to alter the geometry of the core azo linkage (-N=N-), with electron-donating groups typically elongating this bond. kpfu.ru

Table 1: Predicted Electronic Properties of Azobenzene Derivatives from DFT Studies This table presents representative data for para-substituted azobenzene derivatives, which are structurally similar to this compound, as specific data for the target compound is not available.

PropertyDescriptionTypical Finding for Substituted AzobenzenesReference
Isomer Stability The relative energy of the trans and cis isomers.The trans configuration is energetically more stable than the cis configuration. kpfu.ru
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity.Substituents like amino groups alter the energy gap, influencing reactivity and spectral properties. nih.gov
Dipole Moment A measure of the molecule's overall polarity.The difference in dipole moments between trans and cis forms is significant, especially for amino-substituted derivatives. nih.govbohrium.com nih.govbohrium.com
Absorption Spectra The wavelengths of light absorbed by the molecule, corresponding to electronic transitions.DFT and Time-Dependent DFT (TD-DFT) can accurately predict UV-vis absorption maxima, which are affected by substituents. researchgate.netmdpi.com

Molecular Dynamics Simulations for Ligand-Macromolecule Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to model the complex interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, like a protein or DNA. youtube.com By simulating these interactions, MD can provide detailed insights into binding affinities, conformational changes, and the stability of the resulting complex. nih.govnih.gov

In the context of this compound, MD simulations could be instrumental in understanding its carcinogenic mechanism. For instance, simulations could model the interaction of its metabolites with DNA, helping to visualize the formation of DNA adducts and the resulting structural distortions in the DNA helix. nih.gov Similarly, MD simulations can explore the binding of this azo dye or its metabolites to specific proteins, such as metabolic enzymes or transcription factors, revealing the key amino acid residues involved in the interaction and how binding might alter the protein's function. nih.govnih.gov

While MD simulations have been successfully applied to study other azobenzene derivatives in biological systems, such as azobenzene-based amino acids in peptides nih.gov, and to develop force fields for azobenzene compounds researchgate.net, specific MD studies detailing the interaction of this compound with its biological targets are not prevalent in the reviewed literature. However, the methodology remains a highly relevant and powerful tool for future research in this area.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. nih.gov For chemical classes like azo dyes, QSAR models are developed to predict toxicological endpoints such as carcinogenicity and mutagenicity, thereby reducing the need for costly and time-consuming animal bioassays. nih.govdergipark.org.tr

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features, which can be quantified by molecular descriptors. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molecular weight, shape indices). nih.gov

Several QSAR models have been developed for aromatic amines and azo compounds to predict their carcinogenic potential. researchgate.netnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" of different compounds. Research has shown that existing QSAR models sometimes have limited predictive power for aromatic azo compounds, leading to the development of new, more specific models for this chemical class. researchgate.net These efforts are crucial for regulatory purposes, such as under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) legislation in Europe, which accepts (Q)SAR data for risk assessment. dergipark.org.tr Although a specific QSAR model focused solely on this compound is not highlighted, its properties would be considered within broader models for azo dye carcinogenicity. nih.gov

Omics-Based Methodologies in Mechanistic Research

"Omics" technologies provide a global perspective on the molecular changes within a biological system in response to a stimulus. Techniques like transcriptomics and proteomics are particularly valuable in toxicology for elucidating the mechanisms of action of compounds like this compound.

Transcriptomics for Gene Expression Profiling in Experimental Systems

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. Microarray and RNA-sequencing technologies allow for the simultaneous measurement of the expression levels of thousands of genes. This provides a comprehensive snapshot of the cellular response to a compound.

Studies on this compound (3'-MDAB) have utilized transcriptomic approaches to investigate its effects on gene expression in rat liver during carcinogenesis. nih.gov A notable finding is the dramatic increase in the expression and transcription of the alpha-fetoprotein (AFP) gene in the livers of rats treated with the carcinogen. nih.gov AFP is a well-known biomarker for liver cancer. Conversely, only slight changes were observed in the expression of the albumin gene. nih.gov Research has also shown that treatment with 3'-MDAB leads to an accumulation of polyadenylated RNA in liver nuclei, suggesting an inhibition of RNA processing. nih.gov

Gene expression profiling of other genotoxic carcinogens in rat liver has revealed common deregulated pathways, including those related to DNA damage response (e.g., p53 signaling), oxidative stress, and inflammatory responses. nih.gov These findings provide a framework for interpreting the transcriptomic data specific to this compound and identifying key events in its carcinogenic pathway.

Table 2: Observed Changes in Gene Expression and RNA Processing in Rat Liver Following 3'-MDAB Treatment

Molecular TargetObserved EffectImplicationReference
Alpha-fetoprotein (AFP) mRNA Dramatic increase in mRNA levels.Increased transcription of a key liver cancer biomarker. nih.gov
Albumin mRNA Slight or no significant change.Indicates a specific, rather than general, effect on gene expression. nih.gov
Polyadenylated nuclear RNA Accumulation in liver nuclei.Suggests inhibition of RNA processing and transport. nih.gov
Small chromatin-associated RNA Increased presence in polyadenylated nuclear RNA.Points to disruptions in the normal processing of RNA transcripts. nih.gov

Proteomics for Protein Expression and Modification Analysis in Research Models

Proteomics is the large-scale study of proteins, particularly their structures and functions. In toxicology, proteomic analyses can identify changes in protein expression, post-translational modifications, and protein-protein interactions following exposure to a chemical, providing critical insights into the mechanisms of toxicity. mdpi.comresearchgate.net

Early research into the effects of this compound provided foundational evidence of its interaction with proteins. Studies demonstrated that this azo dye binds to liver proteins in vivo. aacrjournals.org A striking inverse correlation was found between the carcinogenic activity of different methyl derivatives of 4-dimethylaminoazobenzene and the time required to reach a maximum level of protein-bound dye in the liver. aacrjournals.org The highly carcinogenic this compound reached its maximum protein-binding level in approximately 2 weeks, much faster than less carcinogenic derivatives. aacrjournals.org This binding was suggested to interfere with the synthesis or function of specific proteins crucial for controlling cell growth. aacrjournals.org

Modern proteomics, utilizing techniques like mass spectrometry, allows for a much broader and more detailed analysis than was possible in these earlier studies. mdpi.com A contemporary proteomic investigation of this compound-induced hepatotoxicity would likely identify specific protein targets. nih.gov Based on studies of other hepatotoxins, this could include the downregulation of enzymes in primary metabolic pathways and the upregulation of proteins related to oxidative stress, detoxification, and DNA repair. researchgate.netnih.gov Such analyses provide a powerful tool for identifying biomarkers of exposure and effect and for building a more complete picture of the compound's toxicological profile.

Future Research Directions and Unresolved Questions

Emerging Methodologies and Technologies in 3-Methyl-4-dimethylaminoazobenzene Research

Modern analytical and molecular biology tools offer unprecedented opportunities to re-examine the activity of this compound with greater precision. The limitations of past studies can now be overcome, paving the way for more detailed mechanistic insights.

Advanced analytical techniques are crucial for a deeper understanding of the compound's metabolic fate. While early studies successfully identified major metabolic pathways like N-demethylation and hydroxylation nih.gov, newer methods can provide a more exhaustive profile of its biotransformation. High-resolution mass spectrometry, particularly techniques like the ion cluster technique, has already proven effective in detecting previously unknown metabolites oxidized at the 3'-methyl group in rat bile. nih.gov Future research can expand on this by employing metabolomics platforms to quantify the full spectrum of metabolites in various tissues and biofluids.

In the realm of molecular biology, the application of gene-editing technologies such as CRISPR-Cas9 could revolutionize how we study the genetic determinants of susceptibility to this compound. By creating specific genetic knockouts or modifications in cell culture or animal models, researchers can directly test the role of individual genes—such as those encoding metabolic enzymes or DNA repair proteins—in the carcinogenic process. Furthermore, advanced imaging techniques, including high-resolution fluorescence microscopy, can be used to visualize the subcellular localization of the compound and its metabolites and to observe cellular responses, such as DNA damage and apoptosis, in real-time. nih.gov

Technology/MethodologyApplication in this compound ResearchPotential Insights
High-Resolution Mass Spectrometry Comprehensive profiling and quantification of metabolites in tissues and biofluids.Identification of novel metabolic pathways and reactive intermediates responsible for toxicity. nih.gov
CRISPR-Cas9 Gene Editing Creation of targeted genetic modifications in cellular and animal models.Elucidation of the specific genes and pathways that mediate or protect against the compound's carcinogenic effects.
Advanced Cellular Imaging Real-time visualization of subcellular distribution, DNA adduct formation, and cellular stress responses.Spatiotemporal understanding of the molecular initiating events of carcinogenesis. nih.gov
Continuous Flow Photochemistry Synthesis of azobenzene (B91143) derivatives and potential metabolites under controlled conditions. mdpi.comEfficient and scalable synthesis of standards for analytical studies and investigation of photochemical properties. mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A singular focus on one aspect of molecular biology, such as DNA damage, is insufficient to capture the complexity of carcinogenesis. The future of this compound research lies in the integration of multiple "omics" data streams to build a holistic model of its effects. youtube.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can trace the flow of biological information from the initial chemical exposure to the ultimate phenotypic outcome of cancer. nih.govnih.gov

For instance, an integrated multi-omics study could simultaneously:

Genomics: Identify somatic mutations and chromosomal aberrations induced by the compound in liver cells. nih.gov

Transcriptomics: Measure how the expression of thousands of genes changes in response to exposure, revealing which cellular pathways are activated or suppressed. nih.gov

Proteomics: Quantify changes in the abundance and post-translational modifications of proteins to understand the functional consequences of altered gene expression. nih.gov

Metabolomics: Profile the metabolic fingerprint of the cells to link enzymatic activity with the production of carcinogenic metabolites. nih.gov

This integrated approach can reveal novel biomarkers of exposure and effect, identify critical nodes in the carcinogenic network, and provide a much richer understanding of the system-level response to this compound. youtube.com Bioinformatics tools and machine learning algorithms are becoming increasingly adept at handling and interpreting these large, multi-layered datasets, helping to uncover complex interactions that would otherwise remain hidden. nih.govmdpi.com

Omics LayerResearch QuestionExample of Integrated Finding
Genomics + Transcriptomics How do induced mutations affect gene expression programs?A mutation in a tumor suppressor gene (genomics) is correlated with the downregulation of its target genes involved in cell cycle control (transcriptomics).
Transcriptomics + Proteomics Are changes in mRNA levels reflected at the protein level?Increased mRNA levels of metabolic enzymes (transcriptomics) lead to a corresponding increase in protein abundance and activity (proteomics), enhancing carcinogen activation. nih.gov
Proteomics + Metabolomics How do protein alterations impact cellular metabolism?Inhibition of a specific enzyme (proteomics) results in the accumulation of a precursor metabolite and a deficit in a downstream product (metabolomics).
Multi-Omics + Clinical Data Can a molecular signature predict disease progression?A combined signature of specific mutations, gene expression changes, and metabolite levels is associated with faster tumor development in animal models. youtube.com

Theoretical Predictions Guiding Future Experimental Design

Computational and theoretical chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding and refining experimental research. For azobenzene compounds, computational approaches are already being used to design novel prodrugs for targeted therapies. nih.gov These same principles can be applied to toxicology to predict the carcinogenic potential of this compound and its derivatives.

Using methods like Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of the parent compound and its metabolites. nih.gov This allows for the prediction of which metabolites are most likely to be electrophilic and react with nucleophilic sites on DNA and proteins—the key molecular initiating event in its carcinogenicity. researchgate.net Such predictions can help prioritize which metabolites to search for in biological samples and to synthesize for direct testing.

Furthermore, molecular docking simulations can predict how this compound and its metabolites might bind to the active sites of metabolic enzymes or DNA repair proteins. This can generate specific, testable hypotheses about which enzymes are responsible for its activation and detoxification and how it might interfere with cellular defense mechanisms. By focusing experimental efforts on the most likely mechanisms, theoretical predictions can save significant time and resources.

Continued Relevance in Contemporary Experimental Pathology Research

Despite being a compound studied for decades, this compound retains its value as a model hepatocarcinogen in contemporary experimental pathology. Its well-documented ability to reliably induce liver tumors in rodents makes it a valuable tool for studying the fundamental processes of cancer development. nih.govnih.gov

It serves as a benchmark chemical for validating new experimental models, such as organoids or humanized mouse models, designed to better predict human carcinogenicity. By comparing the response to this compound in new systems with the extensive historical data, researchers can assess the validity and predictive power of these emerging models.

Moreover, studying the cellular and molecular responses to this compound continues to yield fundamental insights into liver pathology. For example, research has shown its ability to induce both cell death (cytotoxicity) and compensatory cell proliferation (regenerative hyperplasia), two key components of carcinogenesis. nih.gov It has also been used to investigate the inhibition of DNA synthesis and mitosis in cultured liver cells. nih.gov Understanding how the balance between these processes is disrupted by this chemical can provide generalizable knowledge about the development of liver cancer from other causes. Its role in inducing malignant transformation and chromosomal aberrations in cultured rat liver cells further cements its utility as a research tool. nih.gov

Q & A

What experimental models are most suitable for studying the hepatocarcinogenic mechanisms of 3-Methyl-4-dimethylaminoazobenzene?

Basic Research Focus
The compound has been extensively studied in male rats due to their susceptibility to hepatic carcinogenesis. Key methodologies include:

  • Dietary administration : Rats fed a diet containing 0.06% this compound for 6–12 months develop hepatocellular carcinomas and cholangiocarcinomas. Histopathological changes (e.g., fatty degeneration, hyperplasia) are monitored via periodic liver biopsies .
  • Hypophysectomy models : Hypophysectomized rats show reduced tumor incidence, highlighting the role of hormonal regulation in carcinogenesis .
  • Immunological assays : Macrophage migration inhibition tests (MEM) are used to detect tumor-specific antigens during carcinogenesis .

How do structural modifications influence the carcinogenic potency of this compound compared to its parent compound, 4-dimethylaminoazobenzene (DAB)?

Advanced Research Focus
Structural analysis reveals that methylation at the 3-position reduces carcinogenicity. Key findings include:

  • Loss of activity : this compound is inactive in rat models, unlike DAB, which induces liver tumors. This is attributed to steric hindrance affecting metabolic activation .
  • Metabolic pathways : DAB undergoes N-demethylation and ring hydroxylation to form reactive intermediates, while the methyl group in 3-Methyl-DAB blocks these pathways .
  • Electrophilic reactivity : Computational models suggest reduced electrophilicity due to the methyl group, limiting DNA adduct formation .

What molecular mechanisms underlie the early appearance of α-fetoprotein in serum during this compound-induced hepatocarcinogenesis?

Advanced Research Focus
α-Fetoprotein (AFP) is a biomarker for early-stage liver tumors. Key mechanisms include:

  • Hepatocyte dedifferentiation : Pre-neoplastic nodules exhibit AFP re-expression due to epigenetic dysregulation (e.g., hypomethylation of AFP promoter regions) .
  • Dose-response correlation : Higher AFP levels correlate with increased tumor burden in rats fed 0.1% this compound for 8 weeks .
  • Microsomal enzyme alterations : Reduced cytochrome P450 activity in pre-neoplastic lesions disrupts detoxification, promoting oxidative stress and AFP secretion .

How can researchers resolve contradictory data on the carcinogenicity of this compound across species and strains?

Advanced Research Focus
Discrepancies arise from metabolic and genetic variability:

  • Species-specific metabolism : Rats lack specific glucuronidation enzymes present in mice, leading to prolonged exposure to reactive metabolites .
  • Sex differences : Male rats exhibit higher tumor incidence due to androgen-driven metabolic activation .
  • Strain susceptibility : Fischer 344 rats are more sensitive than Sprague-Dawley rats due to polymorphisms in carcinogen-metabolizing genes (e.g., CYP2E1) .
    Methodological recommendation : Use isogenic strains and control for hormonal status to minimize variability .

What are the key ultrastructural changes in hepatocytes during this compound-induced carcinogenesis?

Basic Research Focus
Electron microscopy reveals progressive alterations:

  • Pre-neoplastic stage : Swollen mitochondria, dilated rough endoplasmic reticulum, and lipid droplet accumulation .
  • Neoplastic transition : Loss of microvilli, nuclear pleomorphism, and disorganized chromatin .
  • Advanced tumors : Bile canaliculi destruction and stromal invasion .
    Quantitative analysis : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining to assess dysfunction .

How can in vitro models be optimized to study the immunomodulatory effects of this compound?

Advanced Research Focus
Use macrophage migration inhibition (MEM) assays with tumor antigens:

  • Antigen preparation : Isolate soluble proteins from this compound-induced tumors and test lymphocyte reactivity .
  • Cross-reactivity : Compare responses to antigens from tumors induced by other hepatocarcinogens (e.g., 2-acetylaminofluorene) .
  • Limitations : MEM assays may fail to detect low-affinity T-cell responses; supplement with ELISpot or flow cytometry .

What role do hormonal pathways play in modulating this compound carcinogenicity?

Advanced Research Focus
Hormonal ablation studies reveal critical pathways:

  • Hypophysectomy : Reduces tumor incidence by 70%, implicating growth hormone (GH) and prolactin in promoting cell proliferation .
  • Thyroidectomy : Accelerates carcinogenesis due to impaired detoxification via downregulated UDP-glucuronosyltransferases .
  • Therapeutic targets : Co-administration of GH antagonists (e.g., pegvisomant) reduces tumor growth in vivo .

How can polysaccharide-peptide complexes (e.g., PSK) inhibit this compound-induced carcinogenesis?

Advanced Research Focus
Mechanisms include:

  • Immune potentiation : PSK enhances NK cell activity and IFN-γ production, promoting tumor cell lysis .
  • Anti-angiogenic effects : Downregulation of VEGF and HIF-1α in pre-neoplastic lesions .
  • Dosage protocols : Administer 50 mg/kg PSK orally for 12 weeks to achieve significant tumor suppression .

What analytical techniques are recommended for detecting this compound metabolites in biological samples?

Basic Research Focus
Use high-resolution mass spectrometry (HRMS) coupled with chromatography:

  • LC-HRMS : Identify N-demethylated and hydroxylated metabolites in rat urine (e.g., m/z 239.32 → 225.29 for demethylation) .
  • Toxicokinetic profiling : Measure plasma half-life (t½ = 8–12 hours) and biliary excretion rates .
  • Artifact prevention : Avoid cyclohexane extraction due to metabolite instability; use acetonitrile/water (70:30) .

How do age and dosing regimens affect the latency period of this compound-induced tumors?

Advanced Research Focus
Nonlinear dose-response relationships are observed:

  • Juvenile rats : Shorter latency (20 weeks) at 0.1% dietary concentration vs. 32 weeks in adults .
  • Pulsed dosing : Intermittent exposure (2 weeks on/2 weeks off) increases tumor multiplicity due to adaptive proliferation .
  • Threshold determination : No observable adverse effect level (NOAEL) is 0.01% in chronic studies .

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